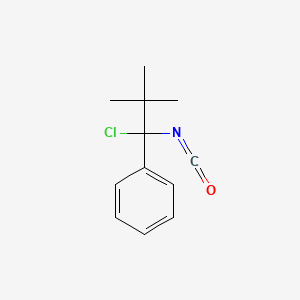
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzene, where a 1-chloro-1-isocyanato-2,2-dimethylpropyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- typically involves the reaction of benzene with 1-chloro-2,2-dimethylpropyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to optimize yield and efficiency. The specific methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Addition: Nucleophiles like amines or alcohols are common.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Addition: Ureas, carbamates, and related compounds.
Oxidation: Oxides and related compounds.
Reduction: Amines and related compounds.
Scientific Research Applications
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to form new compounds.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-2-isocyanato-
- Benzene, 1-chloro-3-isocyanato-
- Benzene, 1-chloro-4-isocyanato-
Uniqueness
Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is unique due to the presence of the 1-chloro-1-isocyanato-2,2-dimethylpropyl group, which imparts specific reactivity and properties that are distinct from other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and industrial applications.
Properties
CAS No. |
39509-28-9 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1-chloro-1-isocyanato-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C12H14ClNO/c1-11(2,3)12(13,14-9-15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
WCMGZANZWCODBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)(N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















